molecular formula C15H17FN2O3 B4471544 6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

Cat. No.: B4471544
M. Wt: 292.30 g/mol
InChI Key: PCPAGVLDHIFADT-UHFFFAOYSA-N
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Description

6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, an oxan-3-yl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo fluorination, oxan-3-yl substitution, and carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxylated quinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The oxan-3-yl group contributes to the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide
  • Other quinoline derivatives with similar functional groups

Uniqueness

6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide stands out due to its unique combination of a fluorine atom, oxan-3-yl group, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-9-3-4-13-11(6-9)12(7-14(19)18-13)15(20)17-10-2-1-5-21-8-10/h3-4,6,10,12H,1-2,5,7-8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPAGVLDHIFADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2CC(=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Reactant of Route 2
6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Reactant of Route 3
6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Reactant of Route 4
6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Reactant of Route 5
6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
Reactant of Route 6
6-fluoro-N-(oxan-3-yl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide

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